molecular formula C11H14O5 B13634929 3-(2,5-Dimethoxyphenyl)-2-hydroxypropanoic acid

3-(2,5-Dimethoxyphenyl)-2-hydroxypropanoic acid

Cat. No.: B13634929
M. Wt: 226.23 g/mol
InChI Key: XDDZTWLCWBMBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dimethoxyphenyl)-2-hydroxypropanoic acid is a monocarboxylic acid that features a phenyl ring substituted with two methoxy groups at positions 2 and 5, and a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)-2-hydroxypropanoic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-(2,5-Dimethoxyphenyl)-2-oxopropanoic acid

    Reduction: 3-(2,5-Dimethoxyphenyl)-2-hydroxypropanol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways in plants.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with various molecular targets and pathways. The compound can act as a Bronsted acid, donating a proton to acceptor molecules. In biological systems, it may interact with enzymes and receptors, influencing metabolic processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropanoic acid: Lacks the methoxy groups, resulting in different chemical properties and reactivity.

    2,5-Dimethoxybenzenepropanoic acid: Similar structure but with different functional groups, leading to varied applications and reactivity.

Uniqueness

3-(2,5-Dimethoxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of both methoxy and hydroxypropanoic acid groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C11H14O5/c1-15-8-3-4-10(16-2)7(5-8)6-9(12)11(13)14/h3-5,9,12H,6H2,1-2H3,(H,13,14)

InChI Key

XDDZTWLCWBMBLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.